molecular formula C24H28F3N3O2 B4371222 ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4371222
M. Wt: 447.5 g/mol
InChI Key: GRDUFGRGHGAOFZ-UHFFFAOYSA-N
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Description

Ethyl [6-(1-adamantyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that features a unique combination of adamantyl, cyclopropyl, and trifluoromethyl groups

Preparation Methods

The synthesis of ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the adamantyl group: This step may involve the use of adamantyl halides or other suitable reagents.

    Addition of the cyclopropyl group: This can be done using cyclopropyl halides or cyclopropanation reactions.

    Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

    Esterification to form the ethyl acetate: This final step involves the reaction of the intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl [6-(1-adamantyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [6-(1-adamantyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism by which ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl [6-(1-adamantyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with similar compounds such as:

    Adamantyl derivatives: Compounds containing the adamantyl group are known for their stability and unique structural properties.

    Cyclopropyl derivatives: These compounds are often used in medicinal chemistry for their ability to modulate biological activity.

    Trifluoromethyl derivatives: The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly impact the compound’s reactivity and biological activity.

The uniqueness of ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in the combination of these functional groups, which can confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[6-(1-adamantyl)-3-cyclopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O2/c1-2-32-19(31)12-30-22-20(21(29-30)16-3-4-16)17(24(25,26)27)8-18(28-22)23-9-13-5-14(10-23)7-15(6-13)11-23/h8,13-16H,2-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUFGRGHGAOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F)C(=N1)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[6-(1-ADAMANTYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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